N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADSKWXOJBRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CHEMBL2070848, also known as N-((4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine, is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which is essential for the maintenance of healthy bones and teeth.
Biological Activity
N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, molecular modeling, and biological significance of this compound based on available research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a 4-bromophenyl group and a 2-methyl-1H-indole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the indole and pyridine derivatives through various coupling reactions. The characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing thiazole or indole rings display significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Compound D1 | Antibacterial | Staphylococcus aureus | 15 |
| Compound D2 | Antifungal | Candida albicans | 20 |
| Compound D3 | Antibacterial | Escherichia coli | 10 |
Anticancer Activity
Anticancer screening has indicated that this compound may inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The cytotoxic effects are often evaluated using assays like the Sulforhodamine B (SRB) assay, which measures cell viability after treatment with the compound.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis |
| HCT116 | 8.5 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of halogen atoms, such as bromine, is known to enhance antimicrobial potency by increasing lipophilicity and improving binding affinity to target sites. Additionally, substituents on the phenyl or indole rings can significantly affect the compound's efficacy.
Case Studies
- MCF7 Cell Line Study : A study evaluating the effects of this compound on MCF7 cells showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another investigation reported that derivatives with similar structures demonstrated effective inhibition against multi-drug resistant strains of bacteria, highlighting their potential in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s uniqueness lies in its combination of a bromophenyl, 2-methylindole, and pyridin-2-amine groups. Key structural analogs and their differences are summarized below:
| Compound Name | Key Substituents | Structural Differences vs. Target Compound | Reference |
|---|---|---|---|
| N-[(4-Chlorophenyl)(phenyl)methyl]-3-phenylpyridin-2-amine (3z) | Chlorophenyl, phenyl, pyridin-2-amine | Replaces bromophenyl and indole with chlorophenyl | [2] |
| N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine (15) | Bromophenylmethyl, dimethylaminoethyl, pyridin-2-amine | Lacks indole moiety; additional ethylamine chain | [5] |
| N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (4) | 2-Methylindole, pyridin-2-yl, nitroaniline | Replaces bromophenyl with pyridinyl; nitro group | [7] |
| 3-(4-Bromophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-2-amine (4b) | Bromophenyl, imidazopyridine, p-tolyl | Replaces indole with imidazopyridine | [14] |
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The bromine atom in the target compound may enhance binding compared to chlorophenyl (3z) due to stronger electron-withdrawing effects [2].
- Indole vs.
- Steric effects: The dimethylaminoethyl chain in compound 15 introduces conformational flexibility absent in the target compound [5].
Comparison of Yields :
| Reaction Type | Example Compound | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| Ru-catalyzed coupling | 3x | 72 | [RuCl2(p-cymene)]2, KOPiv, dry toluene |
| Cascade reaction | 4 | 72–89 | Meldrum’s acid, column chromatography |
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (NMR Solvent) | Reference |
|---|---|---|---|---|
| Target Compound (hypothesized) | ~400 | 150–160 (predicted) | DMSO, chloroform | - |
| 5-(4-Bromophenyl)-3-nitro-N-(p-tolyl)pyridin-2-amine (3l) | 383.2 | 145–147 | DMSO-d6 | [1] |
| N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine (15) | 335.2 | Oil | CDCl3 | [5] |
Insights :
- The target compound’s higher molecular weight (~400 vs. 335 for compound 15) may reduce solubility in polar solvents [5].
- Nitro-containing analogs (e.g., 3l) exhibit defined melting points, whereas alkylamine derivatives (e.g., 15) are often oils [1][5].
Hypothetical SAR :
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer :
Discrepancies in X-ray crystallography data (e.g., bond angles, torsional strain) can arise from:
- Twinned Crystals : Use SHELXD/SHELXE for twin refinement .
- Disorder in the Bromophenyl Group : Apply restraints (DFIX/ISOR) in SHELXL to model positional disorder .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Example :
A study on a phenyl-substituted analog required anisotropic displacement parameter (ADP) constraints for the bromine atom due to thermal motion artifacts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for indole and pyridine) and confirm the bromophenyl coupling (δ 7.3–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 432.08 (calculated for C₂₁H₁₈BrN₃) .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-Br vibrations (600–500 cm⁻¹) .
Advanced: How does the 4-bromophenyl substituent influence biological activity compared to methoxy analogs?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Activity | Mechanism | Reference |
|---|---|---|---|
| 4-Bromophenyl | Anticancer (IC₅₀ = 12 µM) | Tubulin polymerization inhibition | |
| 4-Methoxyphenyl | Antiviral (EC₅₀ = 8 µM) | GPCR antagonism | |
| Phenyl | Moderate activity | Kinase inhibition |
Q. Methodological Insight :
- Electron-Withdrawing Bromine : Enhances cytotoxicity by stabilizing ligand-receptor interactions via halogen bonding .
- Synthetic Modifications : Replace bromine with -CF₃ or -NO₂ to explore π-stacking effects .
Basic: What in vitro assays are used to evaluate its anticancer potential?
Q. Methodological Answer :
- Cell Viability (MTT Assay) : Dose-response curves (0.1–100 µM) against HeLa or MCF-7 cells .
- Apoptosis Detection : Annexin V/PI staining with flow cytometry .
- Target Validation : Western blotting for caspase-3/9 activation .
Q. Data Interpretation :
- EC₅₀ values <10 µM suggest high potency.
- Compare with positive controls (e.g., doxorubicin) to assess selectivity .
Advanced: How to address contradictory data on optimal reaction conditions for indole coupling?
Q. Resolution Strategies :
- Controlled Experiments : Vary catalysts (Pd(OAc)₂ vs. CuI) and solvents (DMF vs. toluene) to identify yield optima .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for competing pathways .
- Meta-Analysis : Review 10+ studies on analogous indole derivatives to identify consensus conditions .
Basic: What are the solubility and stability profiles of this compound?
Q. Methodological Answer :
- Solubility :
- Stability :
- Store at -20°C under argon; degrades via hydrolysis at >40°C .
Advanced: How to design SAR studies for optimizing kinase inhibition?
Q. Methodological Framework :
Scaffold Modification : Introduce -OH or -NH₂ groups to the pyridine ring for H-bond donor capacity .
Bioisosteric Replacement : Swap bromophenyl with 3-chlorothiophene to enhance lipophilicity .
In Silico Screening : Dock derivatives into kinase ATP pockets (AutoDock Vina) .
Q. Validation :
- IC₅₀ shifts from 15 µM (parent) to 3 µM (optimized derivative) indicate success .
Basic: What safety precautions are required during synthesis?
Q. Methodological Answer :
- Toxic Reagents : Handle 4-bromobenzaldehyde (irritant) and Pd/C (pyrophoric) in a fume hood .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?
Q. Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times .
- Control Variables : Normalize data to internal controls (e.g., β-actin) to reduce batch effects .
- Meta-Data Analysis : Apply Bland-Altman plots to quantify inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
